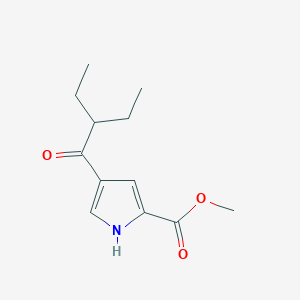

methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-8(5-2)11(14)9-6-10(13-7-9)12(15)16-3/h6-8,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWHHJMDKQNSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817859 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate acylating agent. One common method is the reaction of 4-(2-ethylbutanoyl)pyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-methanol or pyrrole-2-hydroxy derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Selected 1H-Pyrrole-2-Carboxylate Derivatives

*Hypothetical data inferred from structural analogs.

Key Observations:

- Synthetic Yields: Suzuki-Miyaura couplings (e.g., for aryl-substituted derivatives) achieve yields >90% with electron-neutral or donating groups , while sterically hindered or electron-withdrawing substituents (e.g., trifluoromethyl) may reduce yields slightly (e.g., 77–88%) .

- Solubility: Aliphatic acyl groups (e.g., 2-ethylbutanoyl) may enhance solubility in nonpolar solvents compared to halogenated or aryl groups, as seen in dichlorobenzoyl derivatives requiring DMSO for NMR analysis .

Reactivity and Functionalization

The 2-ethylbutanoyl group’s electron-donating nature (via alkyl chain) could modulate electrophilic substitution patterns on the pyrrole ring. For example:

- Electrophilic Aromatic Substitution: Electron-rich pyrroles undergo regioselective reactions at the 5-position, as demonstrated in SEM-protected pyrroles undergoing Suzuki coupling .

Biological Activity

Methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

This compound contains a pyrrole ring, which is known for its diverse biological activities. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for pharmacological applications.

Antimicrobial Activity

Recent studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a study on pyrrole-3-carboxylate derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the pyrrole ring can enhance these activities .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Activity Type |

|---|---|---|---|

| This compound | Escherichia coli | 15 | Antibacterial |

| This compound | Staphylococcus aureus | 18 | Antibacterial |

| This compound | Candida albicans | 14 | Antifungal |

Antitubercular Activity

The compound's structural features suggest potential as an antitubercular agent. A related study focusing on pyrrole-2-carboxamide derivatives found that modifications at the C-4 position significantly influenced their efficacy against Mycobacterium tuberculosis. Compounds with specific substituents showed minimal cytotoxicity while maintaining potent anti-TB activity with MIC values less than 0.016 μg/mL .

The mechanism by which this compound exerts its biological effects may involve inhibition of critical enzymes or pathways in microbial cells. For instance, studies have indicated that pyrrole compounds can disrupt mycolic acid biosynthesis in M. tuberculosis, an essential component of the bacterial cell wall .

Case Studies

- Antimicrobial Efficacy : A series of synthesized pyrrole derivatives were evaluated for their antimicrobial properties, revealing that certain modifications led to enhanced activity against resistant strains of bacteria. The study highlighted the importance of the electronic nature of substituents on the pyrrole ring .

- Antitubercular Activity : Research on structurally similar compounds demonstrated significant activity against drug-resistant M. tuberculosis. The findings suggested that specific functional groups could be optimized to improve efficacy and reduce toxicity .

Q & A

Q. What are the standard synthetic routes for methyl 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves acylation of a pyrrole-2-carboxylate precursor. For example, methyl 1H-pyrrole-2-carboxylate can be reacted with 2-ethylbutanoyl chloride under Friedel-Crafts conditions. Key optimization parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilic substitution at the pyrrole ring .

- Solvent choice : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis of the acyl chloride.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields improved by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

Methodological Answer: A multi-spectral approach is employed:

- ¹H/¹³C NMR : The ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and acylated pyrrole protons (δ 6.2–7.5 ppm in ¹H NMR) confirm substitution patterns. Discrepancies in predicted vs. observed shifts are resolved using 2D NMR (COSY, HSQC) .

- IR spectroscopy : Stretching frequencies for ester C=O (~1720 cm⁻¹) and amide N-H (~3400 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃ group) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be integrated with experimental data to predict and optimize the synthesis of pyrrole derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) predict reaction pathways and transition states:

- Reaction feasibility : Thermodynamic parameters (ΔG, ΔH) assess whether acylation is energetically favorable .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions to optimize dielectric environments .

- Spectral validation : Calculated NMR chemical shifts (GIAO method) are compared to experimental data to resolve structural ambiguities .

- Machine learning : Algorithms trained on PubChem/CAS datasets narrow optimal reaction conditions (e.g., temperature, stoichiometry) .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: Contradictions arise due to dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies include:

- Dynamic NMR (DNMR) : Detects slow-exchange tautomers by variable-temperature studies .

- Explicit solvent modeling : Molecular dynamics (MD) simulations account for hydrogen bonding in DMSO-d₆ or CDCl₃ .

- Hybrid functional calibration : Adjusting DFT functionals (e.g., CAM-B3LYP vs. B3LYP) improves shift accuracy for electron-deficient pyrroles .

Q. How do structural modifications at specific positions on the pyrrole ring affect biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer: Systematic SAR studies involve:

- Positional substitution : Introducing electron-withdrawing groups (e.g., -NO₂ at C-5) enhances antimicrobial activity by increasing electrophilicity .

- Ester vs. amide : Replacing the methyl ester with a tertiary amide improves solubility and bioavailability for enzyme inhibition assays .

- Acyl chain variation : Longer alkyl chains (e.g., 2-ethylbutanoyl vs. acetyl) modulate lipophilicity, impacting membrane permeability in cell-based studies .

Q. What methods are used to analyze reaction mechanisms and intermediates in the acylation of pyrrole derivatives?

Methodological Answer: Mechanistic insights are gained via:

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive positions (e.g., pyrrole C-4) identifies rate-determining steps .

- Trapping intermediates : Low-temperature NMR (-40°C) stabilizes acylated intermediates, while LC-MS monitors transient species .

- Computational modeling : Intrinsic reaction coordinate (IRC) calculations map the acylation pathway, revealing carbocation stability as a key driver .

Q. How are purification and stability challenges addressed for this compound in aqueous environments?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates hydrolyzed byproducts (e.g., free carboxylic acid) .

- Stabilization : Lyophilization under argon preserves ester integrity; antioxidants (e.g., BHT) prevent radical degradation .

- pH control : Buffered solutions (pH 6–7) minimize ester hydrolysis during biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.